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molecular formula C10H12ClO4P B8618902 Dimethyl [2-(4-chlorophenyl)-2-oxoethyl]phosphonate CAS No. 51638-00-7

Dimethyl [2-(4-chlorophenyl)-2-oxoethyl]phosphonate

Cat. No. B8618902
M. Wt: 262.62 g/mol
InChI Key: DTVJJOMLANRONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04775692

Procedure details

A solution of n-butyl lithium in hexane (1.63N, 43 ml, 70 mmol) was added dropwise to a solution of dimethyl methylphosphonate (8.68 g, 70 mmol) in 100 ml of anhydrous THF with stirring at -78° C. under argon atmosphere. After the mixture was stirred for 30 minutes, a solution of methyl p-chlorobenzoate (4.8 g, 28 mmol) in 10 ml of anhydrous THF was added dropwise and the mixture was stirred for 30 minutes. This reaction mixture was allowed to warm to 0° C., diluted with 4.2 ml of acetic acid and 10 ml of water, and concentrated. The residue was extracted with ethyl acetate (50 ml×2). The combined ethyl acetate layers were washed with water (20 ml×1) and brine (20 ml×1), dried over anhydrous sodium sulfate, and concentrated. The residue was distilled under reduced pressure to give a colorless transparent oil of dimethyl 2-p-chlorophenyl-2-oxoethylphosphonate (5.6 g, 21.3 mmol, yield 76.2%, b.p. 146°-149° C./0.07 mmHg), which was assigned the structure by the following data:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[CH3:12][P:13](=[O:18])([O:16][CH3:17])[O:14][CH3:15].[Cl:19][C:20]1[CH:29]=[CH:28][C:23]([C:24](OC)=[O:25])=[CH:22][CH:21]=1>C1COCC1.C(O)(=O)C.O>[Cl:19][C:20]1[CH:29]=[CH:28][C:23]([C:24](=[O:25])[CH2:12][P:13](=[O:18])([O:16][CH3:17])[O:14][CH3:15])=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
43 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
8.68 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)OC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.2 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at -78° C. under argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate (50 ml×2)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water (20 ml×1) and brine (20 ml×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CP(OC)(OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.3 mmol
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 76.2%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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